2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, commonly known as TCTB, is an organic compound with a wide range of scientific applications. It is a colorless, volatile liquid with a faint, sweet odor and a boiling point of 70°C. TCTB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and it is a valuable intermediate in the production of many industrial chemicals.
Mechanism Of Action
TCTB is an organic compound with a wide range of scientific applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The mechanism of action of TCTB is based on its ability to act as a nucleophile, which means it can act as a source of electrons to form new bonds. This is due to the presence of the trifluoromethyl group, which is electron-rich and can donate electrons to the reaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of TCTB are not well understood. However, studies have shown that TCTB can be toxic to aquatic organisms at high concentrations. In addition, TCTB has been shown to be an irritant to the skin, eyes, and respiratory tract. As such, it is important to use TCTB in a controlled manner and to take appropriate safety measures when working with this compound.
Advantages And Limitations For Lab Experiments
The main advantage of using TCTB in laboratory experiments is its low cost and availability. In addition, TCTB is a versatile reagent that can be used in a wide range of reactions. However, there are some limitations to using TCTB in laboratory experiments. For example, TCTB is a volatile compound and must be handled with care. In addition, it is toxic to aquatic organisms and can be an irritant to the skin, eyes, and respiratory tract.
Future Directions
The future directions for TCTB research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted on the mechanisms of action of TCTB and its ability to act as a nucleophile. Finally, further research could be conducted on the use of TCTB in the synthesis of novel materials with potential applications in the electronics and medical industries.
Scientific Research Applications
TCTB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, TCTB has been used in the synthesis of novel materials with potential applications in the electronics and medical industries.
properties
IUPAC Name |
2-chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-6-4(7(13,14)15)2-1-3-5(6)16-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKVTAMAYGGDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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